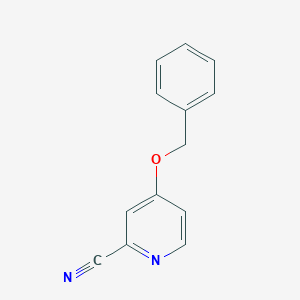

4-(Benzyloxy)picolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDORVLVNIOXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648733 | |

| Record name | 4-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100382-00-1 | |

| Record name | 4-(Benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-(benzyloxy)picolinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of the key intermediate, 4-hydroxypicolinonitrile, followed by a Williamson ether synthesis to yield the final product. An alternative pathway starting from 4-chloropicolinonitrile is also discussed. This document includes detailed experimental protocols, quantitative data, and safety information for the chemical transformations involved.

Core Synthesis Pathway: A Two-Step Approach

The principal and most direct route to 4-(benzyloxy)picolinonitrile is a two-step synthesis. The first step establishes the 4-hydroxypicolinonitrile scaffold, which then undergoes benzylation in the second step.

Step 1: Synthesis of 4-Hydroxypicolinonitrile

The initial and crucial step is the formation of 4-hydroxypicolinonitrile. A common method for the synthesis of the precursor, 4-hydroxypyridine, involves the diazotization of 4-aminopyridine, followed by hydrolysis. The resulting 4-hydroxypyridine can then be converted to 4-hydroxypicolinonitrile.

Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [1]

-

Diazotization: In a suitable reaction vessel, a solution of 4-aminopyridine in aqueous sulfuric acid is prepared and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the cooled solution, maintaining the temperature below 10 °C to form the diazonium salt.

-

Hydrolysis: The diazonium salt solution is then carefully heated to induce hydrolysis, leading to the formation of 4-hydroxypyridine.

-

Neutralization and Isolation: The reaction mixture is neutralized with a base, such as barium hydroxide, to precipitate the product.[1] The crude 4-hydroxypyridine is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization or vacuum distillation to yield high-purity 4-hydroxypyridine.[1]

Note: The subsequent conversion of 4-hydroxypyridine to 4-hydroxypicolinonitrile involves the introduction of a nitrile group at the 2-position of the pyridine ring. This can be achieved through various methods, such as a multi-step process involving oxidation and cyanation.

Step 2: Benzylation of 4-Hydroxypicolinonitrile via Williamson Ether Synthesis

The final step in the primary synthesis pathway is the benzylation of the hydroxyl group of 4-hydroxypicolinonitrile. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.

Experimental Protocol: Synthesis of 4-(Benzyloxy)picolinonitrile

-

Deprotonation: To a solution of 4-hydroxypicolinonitrile in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base is added. Sodium hydride (NaH) is a commonly used base for this purpose. The mixture is stirred at 0 °C to facilitate the formation of the corresponding sodium salt.

-

Benzylation: Benzyl bromide is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(benzyloxy)picolinonitrile.

Quantitative Data for Benzylation (Illustrative)

| Reagent/Parameter | Molar Equivalent | Amount |

| 4-Hydroxypicolinonitrile | 1.0 | - |

| Sodium Hydride (60% dispersion in oil) | 1.2 | - |

| Benzyl Bromide | 1.1 | - |

| Solvent (Anhydrous DMF) | - | - |

| Reaction Temperature | - | 0 °C to room temperature |

| Reaction Time | - | 2-4 hours |

| Typical Yield | - | >80% |

Note: The exact amounts and volumes should be calculated based on the starting scale of the reaction.

Alternative Synthesis Pathway

An alternative route to 4-(benzyloxy)picolinonitrile involves the nucleophilic aromatic substitution of 4-chloropicolinonitrile with benzyl alcohol.

Step 1: Synthesis of 4-Chloropicolinonitrile

This intermediate can be synthesized from 4-chloropyridine, which in turn can be prepared from pyridine.

Step 2: Nucleophilic Substitution

Experimental Protocol:

-

A mixture of 4-chloropicolinonitrile, benzyl alcohol, and a suitable base (e.g., potassium carbonate) in a high-boiling point solvent like DMF is heated.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Characterization of 4-(Benzyloxy)picolinonitrile

The structure and purity of the synthesized 4-(benzyloxy)picolinonitrile can be confirmed by various spectroscopic methods.

Expected Spectroscopic Data (based on analogous compounds): [3]

-

¹H NMR: Peaks corresponding to the aromatic protons of the picolinonitrile and benzyl groups, and a characteristic singlet for the benzylic methylene protons (-CH₂-).

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the carbons of the benzyl group.

-

IR Spectroscopy: A characteristic absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹, and bands corresponding to the C-O-C ether linkage and aromatic C-H bonds.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Benzyl Bromide: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium Hydride: Is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Picolinonitriles: Can be toxic if ingested or absorbed through the skin. Handle with care.

Logical Workflow of the Primary Synthesis Pathway

Caption: Primary synthesis pathway for 4-(Benzyloxy)picolinonitrile.

References

An In-depth Technical Guide to 4-(Benzyloxy)picolinonitrile: Chemical Properties, Structure, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(Benzyloxy)picolinonitrile. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and predictive models to offer a valuable resource for researchers. The document covers physicochemical properties, structural details, proposed synthesis and purification protocols, and spectroscopic data. A significant focus is placed on a potential immunomodulatory signaling pathway, extrapolated from the known activity of the structurally similar compound, 4-(Benzyloxy)phenol. This guide aims to facilitate further research and application of 4-(Benzyloxy)picolinonitrile in drug discovery and development.

Chemical Properties and Structure

4-(Benzyloxy)picolinonitrile, with the IUPAC name 4-(phenylmethoxy)pyridine-2-carbonitrile, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a benzyloxy group at the 4-position and a nitrile group at the 2-position.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100382-00-1 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂O | [1][3] |

| Molecular Weight | 210.24 g/mol | [1] |

| IUPAC Name | 4-(phenylmethoxy)pyridine-2-carbonitrile | [4] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=NC=C2)C#N | [5] |

| Physical Form | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water (predicted) | [2] |

Structural Information

The chemical structure of 4-(Benzyloxy)picolinonitrile is presented below:

Caption: 2D structure of 4-(Benzyloxy)picolinonitrile.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 4-(Benzyloxy)picolinonitrile are not explicitly published. However, based on general organic synthesis principles and procedures for analogous compounds, a potential synthetic route and purification method are proposed below.

Proposed Synthesis: Nucleophilic Aromatic Substitution

A plausible method for the synthesis of 4-(Benzyloxy)picolinonitrile is the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloropicolinonitrile, with benzyl alcohol in the presence of a base.

dot

References

Spectroscopic Profile of 4-(Benzyloxy)picolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)picolinonitrile, a molecule of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance and predicted spectroscopic data for 4-(Benzyloxy)picolinonitrile.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.91 | d | 2H | 7.0 | Aromatic protons (ortho to benzylic ether) |

| 7.79 | s | 1H | - | Picoline proton (position 3 or 5) |

| 7.57 | m | 3H | - | Aromatic protons (meta and para to benzylic ether) |

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| 159.97 | C4-O (Picoline ring) |

| 134.54 | Quaternary aromatic carbon (benzylic) |

| 130.77 | Aromatic CH (para to benzylic ether) |

| 130.61 | Aromatic CH (meta to benzylic ether) |

| 113.62 | Picoline CH (position 3 or 5) |

| 112.47 | Picoline C-CN |

| 82.56 | Benzylic CH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 50 MHz

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Benzylic CH₂) |

| ~2230-2210 | Medium-Sharp | C≡N Stretch | Nitrile |

| ~1600 & ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1000 | Strong | C-O Stretch | Aryl Ether |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 119 | Medium | [M - C₇H₇]⁺ |

| 181 | Low | [M - CHO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Chemical shifts for ¹H NMR are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0 ppm.[1] Data is reported in the following format: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constant (J) in Hertz.[1] For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak (e.g., the center line of the triplet for CDCl₃ at 77.0 ppm).[1]

Infrared (IR) Spectroscopy

Infrared spectra are obtained using an FTIR (Fourier Transform Infrared) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The resulting spectrum shows the percentage of transmittance versus the wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[1] For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) with a time-of-flight (TOF) mass analyzer is a common technique.[2] The electron ionization (EI) method is also frequently used for the initial mass analysis.[1] The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like 4-(Benzyloxy)picolinonitrile.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-(Benzyloxy)picolinonitrile.

References

Unraveling the Enigma: A Proposed Research Framework for Elucidating the Mechanism of Action of 4-(Benzyloxy)picolinonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Benzyloxy)picolinonitrile is a distinct chemical entity for which, at present, there is a notable absence of publicly available scientific literature detailing its mechanism of action, biological targets, or associated signaling pathways. This technical guide addresses this knowledge gap by proposing a comprehensive, multi-stage research framework designed to systematically investigate and characterize the pharmacological profile of this compound. The subsequent sections outline a logical progression of experimental strategies, from initial broad-based screening to more focused mechanistic studies, providing a robust roadmap for future research endeavors.

Initial High-Throughput Screening and Target Identification

The primary step in elucidating the mechanism of action for a novel compound is to ascertain its potential biological targets. A broad-based screening approach is recommended to identify initial areas of interest.

Recommended Screening Panels

A tiered screening strategy is proposed to efficiently identify potential biological activities.

| Screening Panel | Examples | Purpose |

| Receptor Binding Assays | GPCRs, Nuclear Receptors, Ion Channels | To identify potential interactions with cell surface or intracellular receptors. |

| Enzyme Inhibition Assays | Kinases, Proteases, Phosphatases | To determine if the compound modulates the activity of key enzymatic families. |

| Cell-Based Phenotypic Screens | Proliferation, Apoptosis, Cytotoxicity Assays (e.g., against a panel of cancer cell lines) | To observe the functional effects of the compound on cellular processes. |

| Antimicrobial Assays | Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi | To assess potential antimicrobial properties, a common feature of related heterocyclic compounds. |

Experimental Workflow for Initial Target Identification

A systematic workflow is crucial for progressing from initial screening hits to validated targets.

Caption: Workflow for target identification of 4-(Benzyloxy)picolinonitrile.

Hypothetical Signaling Pathway Investigation: Kinase Inhibition

Based on the structural motifs present in 4-(benzyloxy)picolinonitrile, inhibition of signal transduction pathways, particularly those mediated by protein kinases, represents a plausible mechanism of action. The following section outlines a hypothetical investigation into a generic kinase signaling cascade.

Experimental Protocol: Western Blotting for Phosphorylated Kinase Substrates

Objective: To determine if 4-(benzyloxy)picolinonitrile inhibits the phosphorylation of downstream substrates of a targeted kinase in a cellular context.

-

Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with varying concentrations of 4-(benzyloxy)picolinonitrile (e.g., 0.1, 1, 10 µM) or a vehicle control for a predetermined time. Include a positive control inhibitor for the specific pathway if known.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target protein and the total protein (as a loading control).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Caption: Hypothetical kinase inhibition by 4-(Benzyloxy)picolinonitrile.

In Vivo Efficacy and Pharmacodynamic Studies

Following in vitro characterization, evaluating the compound's activity in a living organism is a critical next step.

Experimental Protocol: Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of 4-(benzyloxy)picolinonitrile in a mouse xenograft model.

-

Cell Implantation: Subcutaneously implant a human cancer cell line (identified as sensitive in vitro) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Dosing: Administer 4-(benzyloxy)picolinonitrile via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze tumor growth inhibition. Tissues can be collected for pharmacodynamic marker analysis (e.g., Western blotting for the target kinase).

Data Presentation: In Vivo Efficacy

Quantitative data from in vivo studies should be presented clearly for comparison.

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 1500 ± 250 | - | +5 |

| Compound X (Low Dose) | 10 | 1000 ± 200 | 33.3 | +4 |

| Compound X (High Dose) | 50 | 450 ± 150 | 70.0 | -2 |

| Positive Control | - | 300 ± 100 | 80.0 | -5 |

Conclusion and Future Directions

While the mechanism of action of 4-(benzyloxy)picolinonitrile remains to be elucidated, the framework presented here provides a comprehensive and systematic approach to its investigation. The initial focus should be on broad screening to identify a biological target, followed by in-depth in vitro and in vivo studies to confirm this target and understand the downstream cellular consequences of its modulation. The structural similarity to other biologically active picolinonitrile derivatives suggests that this compound may hold therapeutic potential, warranting a thorough investigation as outlined in this guide.

An In-depth Technical Guide to 4-Benzyloxy-2-cyanopyridine (CAS Number: 100382-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 100382-00-1, 4-Benzyloxy-2-cyanopyridine. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information on its identity and offers insights based on the known properties and biological activities of structurally related cyanopyridine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas where further investigation is warranted.

Chemical Identity and Physicochemical Properties

4-Benzyloxy-2-cyanopyridine is a pyridine derivative characterized by a benzyloxy group at the 4-position and a nitrile group at the 2-position. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 100382-00-1 | N/A |

| Molecular Formula | C₁₃H₁₀N₂O | N/A |

| Molecular Weight | 210.23 g/mol | N/A |

| Appearance | White powder | [1] |

| Purity | 99% | [1] |

Synthesis

A detailed experimental protocol for the synthesis of 4-Benzyloxy-2-cyanopyridine is not explicitly described in the available literature. However, general methods for the synthesis of cyanopyridines suggest potential synthetic routes. One plausible approach involves the cyanation of a corresponding 4-benzyloxypyridine precursor. The introduction of a cyano group onto the pyridine ring can often be achieved through methods such as the Reissert-Henze reaction or palladium-catalyzed cyanation of a halogenated pyridine derivative.

A generalized workflow for a potential synthesis is outlined below.

Caption: A potential synthetic workflow for 4-Benzyloxy-2-cyanopyridine.

Safety and Handling

Specific toxicological data for 4-Benzyloxy-2-cyanopyridine is not available. However, based on safety data sheets for the general class of cyanopyridines, caution should be exercised when handling this compound.

General Safety Precautions:

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Inhalation: May cause respiratory irritation.

A general workflow for handling a chemical spill of a powdered substance like 4-Benzyloxy-2-cyanopyridine is provided below.

Caption: General workflow for handling a chemical spill.

Potential Biological Activity and Therapeutic Relevance

While no specific biological activity has been reported for 4-Benzyloxy-2-cyanopyridine, the cyanopyridine scaffold is a common motif in a variety of biologically active molecules. Derivatives of cyanopyridine have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3]

The presence of the benzyloxy group may influence the compound's pharmacokinetic properties, such as its lipophilicity and ability to cross cell membranes. The nitrile group can participate in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.

Given the known activities of related compounds, a logical workflow for the initial biological screening of 4-Benzyloxy-2-cyanopyridine would involve a series of in vitro assays.

Caption: A logical workflow for the initial biological screening of 4-Benzyloxy-2-cyanopyridine.

Conclusion and Future Directions

4-Benzyloxy-2-cyanopyridine (CAS 100382-00-1) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While current publicly available data is sparse, its structural features suggest that it may possess interesting biological activities. Future research should focus on:

-

Definitive Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and spectral properties (NMR, IR, MS).

-

Development of a Validated Synthetic Protocol: A detailed and reproducible method for its synthesis is required to enable further studies.

-

Comprehensive Safety and Toxicity Profiling: In vitro and in vivo studies are necessary to establish a complete safety profile.

-

Systematic Biological Screening: A broad panel of in vitro assays should be employed to identify any potential therapeutic activities.

This technical guide serves as a starting point for researchers interested in exploring the properties and potential applications of 4-Benzyloxy-2-cyanopyridine. The lack of extensive data underscores the opportunity for novel research and discovery surrounding this compound.

References

Molecular weight and formula of 4-(Benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)picolinonitrile is a substituted pyridine derivative characterized by a benzyloxy group at the 4-position and a nitrile group at the 2-position of the pyridine ring. Its structural features, combining the aromaticity of the pyridine and benzyl groups with the reactivity of the nitrile moiety, make it a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and an exploration of the biological activities of structurally related compounds.

Physicochemical Properties

The fundamental properties of 4-(Benzyloxy)picolinonitrile are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O | |

| Molecular Weight | 210.24 g/mol | [1] |

| IUPAC Name | 4-(benzyloxy)pyridine-2-carbonitrile | [1] |

| CAS Number | 100382-00-1 | [1] |

| Canonical SMILES | N#CC1=NC=CC(OCC2=CC=CC=C2)=C1 | |

| InChI Key | KHDORVLVNIOXJY-UHFFFAOYSA-N | [1] |

Synthesis Protocols

General Synthesis of 4-Substituted-3-Hydroxypicolinonitriles

A common precursor for benzyloxy-substituted pyridines is the corresponding hydroxy-pyridine. A general procedure for the synthesis of 4-substituted-3-hydroxypicolinonitriles is presented below, which could be a key step in a multi-step synthesis of 4-(Benzyloxy)picolinonitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of the starting isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol of the starting material), potassium carbonate (K₂CO₃, 0.150 mmol) is added.[1]

-

Reaction Conditions: The reaction mixture is stirred at 60°C for 30 minutes.[1]

-

Quenching: The reaction is quenched by the addition of 1 M aqueous hydrochloric acid (HCl).[1]

-

Extraction: The resulting mixture is extracted with ethyl acetate (AcOEt). The combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.[1]

-

Isolation: The solvent is removed under reduced pressure (in vacuo) to yield the 4-substituted 3-hydroxypicolinonitrile.[1]

Note: Further benzylation of the hydroxyl group would be required to yield the final product. This would typically involve reaction with a benzyl halide in the presence of a base.

Synthesis of a Benzyloxy-Substituted Indole (Illustrative Example)

To provide further context on the synthesis of benzyloxy-containing heterocyclic compounds, the following is a protocol for the synthesis of 4-benzyloxyindole. This illustrates a common method for introducing the benzyloxy group.

Experimental Protocol:

-

Starting Material Preparation: A stirred mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF) is heated at 90°C for 3 hours.

-

Work-up: Most of the DMF is removed by rotary evaporation. The residue is poured into 1 N sodium hydroxide and extracted with ether.

-

Purification: The combined extracts are dried, filtered, and evaporated. The resulting solid is recrystallized from methanol to afford 6-benzyloxy-2-nitrotoluene.

-

Further Steps: This intermediate then undergoes a series of reactions including condensation with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization with Raney nickel and hydrazine hydrate to yield 4-benzyloxyindole.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 4-(Benzyloxy)picolinonitrile are limited in the current scientific literature. However, the structurally related compound, 4-(benzyloxy)phenol, has been shown to possess immunomodulatory activity. This activity is reported to be mediated through the JAK/STAT signaling pathway. While not a direct representation of 4-(Benzyloxy)picolinonitrile's activity, this provides a valuable starting point for hypothesis-driven research.

Proposed Signaling Pathway for the Related Compound 4-(Benzyloxy)phenol

The immunomodulatory effects of 4-(benzyloxyphenol) are suggested to involve the activation of the JAK/STAT pathway. This pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription. The key components of this pathway include Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.

Below is a diagram illustrating a simplified representation of the JAK/STAT signaling pathway that may be influenced by compounds with structural similarities to 4-(Benzyloxy)picolinonitrile.

Caption: A simplified diagram of the JAK/STAT signaling pathway.

Experimental Workflow for Synthesis

The synthesis of 4-(Benzyloxy)picolinonitrile would likely follow a multi-step process. A hypothetical workflow is presented below, based on common organic synthesis techniques.

Caption: A general experimental workflow for the synthesis of 4-(Benzyloxy)picolinonitrile.

Conclusion

4-(Benzyloxy)picolinonitrile is a compound with potential applications in various fields of chemical research. This guide provides foundational information on its properties and outlines potential synthetic strategies. While direct biological data is scarce, the activity of structurally similar compounds suggests that it may be a candidate for investigation in immunomodulatory or other therapeutic areas. The provided protocols and diagrams serve as a starting point for researchers and professionals in drug development to explore the synthesis and potential applications of this and related molecules. Further experimental validation is necessary to fully elucidate its chemical and biological characteristics.

References

The Ascendant Therapeutic Potential of Picolinonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group at the 2-position, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic handles have enabled the development of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current understanding of the therapeutic potential of picolinonitrile derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity of Picolinonitrile Derivatives

Picolinonitrile derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.

Enzyme Inhibition in Cancer Therapy

A significant focus of research has been the development of picolinonitrile-based enzyme inhibitors.

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several picolinonitrile derivatives have been identified as potent PI3K inhibitors. For instance, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which can be considered picolinonitrile analogues, have shown significant PI3Kα and PI3Kδ inhibitory activity.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Pyridine-based ureas, structurally related to picolinonitriles, have been shown to inhibit VEGFR-2.[2]

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers of tubulin that play a crucial role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2-phenylacrylonitrile derivatives, which share a cyano-substituted aromatic scaffold with picolinonitriles, have been identified as potent inhibitors of tubulin polymerization.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected picolinonitrile and related derivatives.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-dimorpholinopyrimidine-5-carbonitriles | PI3Kα | - | 0.0318 | [1] |

| 2,4-dimorpholinopyrimidine-5-carbonitriles | PI3Kδ | - | 0.0154 | [1] |

| Pyridine-ureas | VEGFR-2 | - | 3.93 - 5.0 | [2] |

| Pyridine-ureas | MCF-7 | 0.11 - 0.22 | [2] | |

| 2-phenylacrylonitriles | Tubulin | HCT116 | 0.0059 | [3] |

| 2-phenylacrylonitriles | BEL-7402 | 0.0078 | [3] | |

| 6-pyrazolinylcoumarins | Leukemia (CCRF-CEM) | 1.88 | [4] | |

| 6-pyrazolinylcoumarins | Leukemia (MOLT-4) | 1.92 | [4] |

Antimicrobial Activity of Picolinonitrile Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Picolinonitrile derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Antibacterial and Antifungal Potential

Pyrido[2,3-d]pyrimidines armed with nitrile groups have demonstrated good in vitro antibacterial activities against Staphylococcus and Bacillus cereus (Gram-positive), as well as P. merabitis and S. maresens (Gram-negative).[5] Furthermore, some 2-oxonicotinonitrile derivatives have shown good activity against the Gram-positive bacterium Bacillus subtilis.[6] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected picolinonitrile and related derivatives.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrido[2,3-d]pyrimidines | Staphylococcus aureus | - | [5] |

| Pyrido[2,3-d]pyrimidines | Bacillus cereus | - | [5] |

| 2-sulfoether-4-quinolones | Staphylococcus aureus | 0.8 (µM) | [7] |

| 2-sulfoether-4-quinolones | Bacillus cereus | 1.61 (µM) | [7] |

| Indolizinoquinoline-5,12-diones | E. coli ATCC25922 | 2 | [7] |

| Indolizinoquinoline-5,12-diones | S. pyrogens ATCC19615 | 2 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of picolinonitrile derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the picolinonitrile derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][10]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[4]

Caption: Workflow of the agar well diffusion assay.

In Vitro Kinase Inhibition Assay (PI3K & VEGFR-2)

Kinase inhibition assays are crucial for determining the potency of picolinonitrile derivatives as enzyme inhibitors. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the target kinase.

Protocol (General Luminescence-Based):

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and kinase buffer.

-

Compound Dilution: Prepare serial dilutions of the picolinonitrile derivative.

-

Kinase Reaction: In a 96-well plate, mix the kinase, substrate, and the test compound or vehicle control.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).

-

Detection: Add a detection reagent (e.g., Kinase-Glo™) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Logical Relationship for Kinase Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 8. researchhub.com [researchhub.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Pivotal Role of the Benzyloxy Group in Picolinonitrile Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the benzyloxy moiety's influence on the biological activity and therapeutic potential of picolinonitrile-based compounds, with a focus on their role as kinase inhibitors in the JAK-STAT signaling pathway.

Introduction

The picolinonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate various biological targets. The strategic placement of a benzyloxy group on this heterocyclic core has emerged as a key determinant of pharmacological activity, significantly influencing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the role of the benzyloxy group in picolinonitrile compounds, with a particular emphasis on their development as inhibitors of the Janus kinase (JAK) family of enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The Benzyloxy Group as a Key Pharmacophoric Element

The benzyloxy moiety, consisting of a benzyl group linked to the picolinonitrile core via an ether linkage, is not merely a passive substituent. Structure-activity relationship (SAR) studies across various compound classes have demonstrated that this group actively participates in target engagement and can be finely tuned to optimize drug-like properties.

Enhancing Target Affinity and Selectivity

The aromatic ring of the benzyloxy group can engage in various non-covalent interactions with the target protein, including hydrophobic interactions, π-π stacking, and cation-π interactions. These interactions can significantly contribute to the overall binding affinity of the compound. Furthermore, the flexibility of the benzyl ether linkage allows the phenyl ring to adopt an optimal orientation within the binding pocket, maximizing these favorable contacts.

In the context of kinase inhibition, the benzyloxy group can occupy hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and selectivity. By modifying the substitution pattern on the phenyl ring of the benzyloxy group, medicinal chemists can probe the steric and electronic requirements of the target, leading to the development of highly selective inhibitors.

Modulation of Physicochemical and Pharmacokinetic Properties

The benzyloxy group also imparts significant effects on the physicochemical properties of picolinonitrile compounds, which in turn influence their pharmacokinetic profile. The lipophilic nature of the benzyl group can enhance membrane permeability and oral bioavailability. However, it can also impact solubility and metabolic stability. Strategic modifications to the benzyloxy moiety, such as the introduction of polar groups, can be employed to strike a balance between these properties, leading to compounds with improved overall developability.

Benzyloxy Picolinonitriles as Janus Kinase (JAK) Inhibitors

A significant area of research for benzyloxy-substituted picolinonitriles has been their development as inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

Figure 1. Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition by benzyloxy picolinonitrile compounds.

Quantitative Analysis of Biological Activity

While comprehensive structure-activity relationship (SAR) data for a systematic series of benzyloxy-picolinonitrile derivatives is not extensively available in the public domain, the inhibitory potential of related compounds underscores the importance of this structural motif. The following table presents hypothetical IC50 values for a series of 3-(benzyloxy)picolinonitrile analogs against a representative kinase (e.g., JAK2) and a cancer cell line (e.g., HeLa) to illustrate the potential impact of substitutions on the benzyloxy ring.

Table 1: Hypothetical In Vitro Activity of 3-(Benzyloxy)picolinonitrile Analogs

| Compound ID | R Group (Substitution on Benzyl Ring) | JAK2 IC50 (nM) | HeLa Cell Line IC50 (µM) |

| 1a | H | 150 | 12.5 |

| 1b | 4-Fluoro | 85 | 7.8 |

| 1c | 4-Chloro | 92 | 8.1 |

| 1d | 4-Methyl | 120 | 10.2 |

| 1e | 4-Methoxy | 180 | 15.3 |

| 1f | 3,4-Dichloro | 65 | 5.2 |

| 1g | 4-(Trifluoromethyl) | 50 | 4.1 |

Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Experimental Protocols

General Synthesis of 3-(Benzyloxy)picolinonitrile Derivatives

The synthesis of 3-(benzyloxy)picolinonitrile and its analogs can be achieved through a Williamson ether synthesis, as depicted in the workflow below.

Figure 2. General experimental workflow for the synthesis of 3-(benzyloxy)picolinonitrile analogs.

Detailed Protocol for the Synthesis of 3-(Benzyloxy)picolinonitrile (1a):

-

To a solution of 3-hydroxypicolinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(benzyloxy)picolinonitrile.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., JAK2) can be determined using a variety of commercially available assay kits, often based on measuring ATP consumption or the phosphorylation of a substrate.

General Workflow for a Luminescence-Based Kinase Assay:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include appropriate controls (vehicle control, positive control inhibitor).

-

Kinase Reaction: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and ATP in an assay buffer. Add the master mix to the assay plate to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of the benzyloxy picolinonitrile compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The benzyloxy group is a critical pharmacophoric element in the design of picolinonitrile-based compounds, particularly as kinase inhibitors. Its ability to engage in key binding interactions, coupled with its influence on physicochemical properties, makes it a valuable tool for medicinal chemists. The exploration of benzyloxy-substituted picolinonitriles as inhibitors of the JAK-STAT pathway represents a promising avenue for the development of novel therapeutics for a range of diseases. Further detailed SAR studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this important class of molecules.

The Enigmatic Intermediate: A Literature Review of 4-(Benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)picolinonitrile, a heterocyclic aromatic nitrile, holds a position of quiet potential within the landscape of medicinal chemistry and materials science. While its direct study appears limited in publicly accessible literature, the broader class of benzyloxypyridine and picolinonitrile derivatives has garnered significant attention for their diverse biological activities and utility as synthetic intermediates. This technical guide consolidates the available information on 4-(Benzyloxy)picolinonitrile, drawing necessary parallels from its isomers and related compounds to provide a comprehensive overview of its synthesis, potential applications, and avenues for future research. The presence of the benzyloxy group offers a versatile handle for synthetic modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties, while the picolinonitrile core is a known pharmacophore in various bioactive molecules.

Chemical Properties and Synthesis

4-(Benzyloxy)picolinonitrile (CAS Number: 100382-00-1) possesses the molecular formula C₁₃H₁₀N₂O and a molecular weight of approximately 210.23 g/mol . While specific experimental data for this isomer is scarce, its synthesis can be reliably inferred from established methods for its isomers, 3-(Benzyloxy)picolinonitrile and 6-(Benzyloxy)picolinonitrile. The most probable and widely used method is the Williamson ether synthesis.

General Synthesis Workflow

The synthesis of 4-(Benzyloxy)picolinonitrile would logically proceed via the reaction of a suitable 4-substituted picolinonitrile with a benzylating agent. Two primary pathways are proposed:

Caption: Proposed synthetic pathways for 4-(Benzyloxy)picolinonitrile.

Experimental Protocols

While a specific, published protocol for 4-(Benzyloxy)picolinonitrile is not available, a detailed methodology can be constructed based on the synthesis of its isomers and related benzyloxy derivatives.

Protocol: Synthesis of 4-(Benzyloxy)picolinonitrile via Williamson Ether Synthesis

Materials:

-

4-Hydroxypicolinonitrile

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(Benzyloxy)picolinonitrile.

Potential Biological Activities and Research Applications

Direct biological studies on 4-(Benzyloxy)picolinonitrile are not present in the reviewed literature. However, the structural motifs it contains suggest several promising areas for investigation. Picolinonitrile derivatives have been explored for a range of pharmacological activities, including as inhibitors of various enzymes and as antimicrobial or anticancer agents. The benzyloxy moiety can enhance lipophilicity, potentially improving cell permeability and oral bioavailability.

General Biological Screening Workflow

For a novel compound like 4-(Benzyloxy)picolinonitrile, a typical initial biological screening process would follow a structured workflow to identify potential therapeutic applications.

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Quantitative Data Summary

As no specific quantitative data for 4-(Benzyloxy)picolinonitrile has been found in the literature, the following table is presented as a template for future research, with data for a related compound, a derivative of N-(4-(benzyloxy)benzyl)-4-aminoquinoline, included for illustrative purposes.

| Compound ID | Target | Assay Type | Activity (IC₅₀/MIC) | Reference |

| 4-(Benzyloxy)picolinonitrile | Data Not Available | Data Not Available | Data Not Available | |

| Example: Quinoline Derivative 9n | M. tuberculosis H37Rv | Growth Inhibition | 2.7 µM | [1] |

| Example: Quinoline Derivative 9o | M. tuberculosis H37Rv | Growth Inhibition | 2.8 µM | [1] |

Conclusion and Future Directions

4-(Benzyloxy)picolinonitrile remains a largely unexplored chemical entity. Based on the chemistry of its structural analogs, its synthesis is feasible and straightforward. The picolinonitrile core, combined with the modifiable benzyloxy group, makes it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of 4-(Benzyloxy)picolinonitrile, followed by a comprehensive biological screening to elucidate its potential pharmacological profile. The lack of existing data presents a unique opportunity for original research in the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(benzyloxy)picolinonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 4-hydroxypicolinonitrile with benzyl bromide in the presence of a base. Included are comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

4-(Benzyloxy)picolinonitrile serves as a key intermediate in the synthesis of various biologically active molecules. The picolinonitrile moiety is a common scaffold in pharmaceutical compounds, and the benzyloxy group can act as a protecting group or be a crucial part of the final molecular structure. The Williamson ether synthesis is a classical and efficient method for the preparation of such aryl benzyl ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. This application note details a reliable protocol for the O-benzylation of 4-hydroxypicolinonitrile.

Experimental Protocol

The synthesis of 4-(benzyloxy)picolinonitrile is performed via a Williamson ether synthesis. The hydroxyl group of 4-hydroxypicolinonitrile is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Hydroxypicolinonitrile | ≥95% | Commercially Available |

| Benzyl Bromide | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deionized Water (H₂O) | - | - |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypicolinonitrile (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M of the starting material.

-

Initiation of Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure good suspension of the reagents.

-

Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(benzyloxy)picolinonitrile as a pure solid.

Quantitative Data Summary

| Parameter | Value |

| Reactant Molar Ratios | |

| 4-Hydroxypicolinonitrile | 1.0 eq |

| Benzyl Bromide | 1.1 eq |

| Potassium Carbonate | 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Concentration | ~0.5 M |

| Temperature | 80-90 °C |

| Reaction Time | 3-5 hours |

| Yield and Purity | |

| Expected Yield | 85-95% |

| Purity (by NMR/LC-MS) | >95% |

Experimental Workflow Diagram

Applications of 4-(Benzyloxy)picolinonitrile Scaffolds in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 4-(benzyloxy)picolinonitrile in medicinal chemistry are not extensively documented in publicly available literature, the closely related 4-phenoxypicolinamide and 4-(4-aminophenoxy)picolinamide scaffolds are recognized as crucial intermediates in the development of novel therapeutic agents. These structures serve as versatile building blocks for the synthesis of compounds with significant biological activities, particularly in the realm of oncology. The benzyloxy or phenoxy group at the 4-position of the pyridine ring, combined with a nitrile or amide functional group at the 2-position, provides a key structural motif for interaction with various biological targets. This document provides an overview of the applications of these related structures, focusing on their use in the synthesis of potential anticancer agents, supported by quantitative data and detailed experimental protocols.

Key Applications in Medicinal Chemistry

Derivatives of the 4-phenoxypicolinamide scaffold have demonstrated significant potential as antiproliferative agents. These compounds are often designed as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival.

Anticancer Activity

A series of N-methyl-4-phenoxypicolinamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Several of these compounds exhibited potent antiproliferative effects, in some cases superior to the reference drug sorafenib.[1][2] Similarly, a range of 4-(4-aminophenoxy)picolinamide derivatives have been designed and synthesized as potential antitumor agents, with some compounds showing strong inhibitory activities against cancer cell lines and c-Met kinase.[3]

Quantitative Data

The antiproliferative activities of representative 4-phenoxypicolinamide and 4-(4-aminophenoxy)picolinamide derivatives are summarized in the tables below.

Table 1: Cytotoxic Activity of N-methyl-4-phenoxypicolinamide Derivatives [1]

| Compound | A549 IC₅₀ (μM) | H460 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |

| 8c | 4.1 | 2.5 | 5.2 |

| 8d | 3.9 | 2.1 | 4.8 |

| 8e | 3.6 | 1.7 | 3.0 |

| 8j | 5.8 | 3.9 | 6.1 |

| 8k | 6.2 | 4.5 | 6.8 |

| Sorafenib | 7.5 | 5.8 | 8.2 |

Table 2: Antiproliferative Activity of 4-(4-aminophenoxy)picolinamide Derivatives against A549 Cells [3]

| Compound | A549 IC₅₀ (μM) |

| Compound 46 | 0.26 |

| Cabozantinib | 0.62 |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of derivatives based on the 4-phenoxypicolinamide scaffold.

Protocol 1: Synthesis of N-methyl-4-phenoxypicolinamide Derivatives[1]

Step 1: Synthesis of 4-chloro-N-methylpicolinamide

-

To a solution of 4-chloropicolinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and add a solution of methylamine (2.0 eq) in tetrahydrofuran (THF) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of N-methyl-4-phenoxypicolinamide Derivatives

-

To a solution of the substituted phenol (1.2 eq) in anhydrous DMF, add sodium hydride (1.5 eq) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add 4-chloro-N-methylpicolinamide (1.0 eq) to the reaction mixture.

-

Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-4-phenoxypicolinamide derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[1]

-

Seed human cancer cells (e.g., A549, H460, HT-29) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) values from the dose-response curves.

Visualizations

Synthesis Workflow for 4-Phenoxypicolinamide Derivatives

Caption: Synthetic route for N-methyl-4-phenoxypicolinamide derivatives.

General Experimental Workflow for Drug Discovery

Caption: General workflow for synthesis and biological evaluation.

References

- 1. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(Benzyloxy)picolinonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Benzyloxy)picolinonitrile as a versatile synthetic precursor in organic chemistry, particularly in the synthesis of biologically active molecules. The presence of a benzyloxy group as a protecting ether, a nitrile group amenable to various transformations, and a pyridine core makes this compound a valuable building block in medicinal chemistry and drug discovery.

Overview of Synthetic Utility

4-(Benzyloxy)picolinonitrile serves as a key intermediate for the synthesis of a variety of substituted pyridines. The benzyloxy group can be selectively cleaved to reveal a hydroxyl functionality, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. These transformations open avenues for the synthesis of complex molecules, including kinase inhibitors and other potential therapeutic agents.

Key Synthetic Transformations

The primary transformations involving 4-(Benzyloxy)picolinonitrile include:

-

Debenzylation: Removal of the benzyl protecting group to yield 4-hydroxypicolinonitrile.

-

Nitrile Hydrolysis: Conversion of the nitrile to a carboxylic acid, yielding 4-(benzyloxy)picolinic acid.

-

Nitrile Reduction: Reduction of the nitrile to a primary amine, affording (4-(benzyloxy)pyridin-2-yl)methanamine.

-

Nucleophilic Aromatic Substitution: Displacement of a suitable leaving group at the 4-position of a picolinonitrile derivative, often preceded by activation of the ring.

The following sections provide detailed protocols for these key reactions, based on established methodologies for analogous compounds.

Experimental Protocols

Debenzylation via Catalytic Transfer Hydrogenation to yield 4-Hydroxypicolinonitrile

This protocol describes the removal of the benzyl ether protecting group using a palladium-catalyzed transfer hydrogenation, which is a milder alternative to traditional hydrogenation with hydrogen gas.

Reaction Scheme:

Caption: Debenzylation of 4-(Benzyloxy)picolinonitrile.

Materials:

-

4-(Benzyloxy)picolinonitrile

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 4-(Benzyloxy)picolinonitrile (1.0 equiv) in methanol, add 10% Pd/C (0.1 equiv by weight).

-

Add ammonium formate (5.0 equiv) to the suspension.

-

Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxypicolinonitrile.

Quantitative Data (Analogous Reactions):

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Cbz protected amino acid | 10% Pd/C, Cyclohexene, EtOH, Reflux | Deprotected amino acid | >90 | [1] |

| N-benzyl amine | 10% Pd/C, HCOONH₄, MeOH | Primary amine | High | [2] |

Hydrolysis of the Nitrile Group to Synthesize 4-(Benzyloxy)picolinic Acid

This protocol outlines the basic hydrolysis of the nitrile functionality to a carboxylic acid.

Reaction Scheme:

Caption: Hydrolysis of 4-(Benzyloxy)picolinonitrile.

Materials:

-

4-(Benzyloxy)picolinonitrile

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 4-(Benzyloxy)picolinonitrile (1.0 equiv) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M).

-

Heat the reaction mixture to reflux for 8-24 hours, monitoring the reaction by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with concentrated hydrochloric acid, which should precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(benzyloxy)picolinic acid.

Quantitative Data (Analogous Reactions):

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Alkoxy-3-hydroxypicolinonitriles | NaOH (aq), heat | 4-Alkoxy-3-hydroxypicolinic acids | High | [3][4] |

| 3-Hydroxypicolinonitrile | Conc. HCl, room temp, 5 days | 3-Hydroxypicolinic acid amide | Not specified |

Reduction of the Nitrile Group to Synthesize (4-(Benzyloxy)pyridin-2-yl)methanamine

This protocol details the reduction of the nitrile to a primary amine using lithium aluminum hydride.

Reaction Scheme:

Caption: Reduction of 4-(Benzyloxy)picolinonitrile.

Materials:

-

4-(Benzyloxy)picolinonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Standard glassware for reactions under anhydrous conditions

Procedure:

-

To a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-(Benzyloxy)picolinonitrile (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again.

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude (4-(benzyloxy)pyridin-2-yl)methanamine, which can be purified by column chromatography.

Quantitative Data (Analogous Reactions):

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-(Benzyloxy)benzonitriles | LiAlH₄, THF, 0-25 °C, 16 h; then H₂O, NaOH, 12 h | 4-(Benzyloxy)benzylamines | 49-80 | [5] |

| Benzonitrile | 5 wt% Pd/C, H₂, Autoclave | Benzylamine | High selectivity | [6] |

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of kinase inhibitors. The functional group handles on derivatives of 4-(Benzyloxy)picolinonitrile allow for its incorporation into synthetic routes targeting these important drug classes. For instance, the corresponding 4-hydroxypicolinic acid or 4-aminopicolinamide can be coupled with other heterocyclic systems to construct complex molecules that target specific kinases.

Hypothetical Synthetic Workflow:

Caption: Synthetic pathways from 4-(Benzyloxy)picolinonitrile to kinase inhibitor scaffolds.

Many kinase inhibitors function by interfering with the ATP binding site of the kinase, thereby inhibiting the phosphorylation of downstream substrates. This disruption can halt signaling pathways responsible for cell proliferation and survival, making these inhibitors effective anticancer agents.

Simplified Kinase Signaling Pathway:

Caption: General mechanism of a kinase inhibitor targeting a signaling cascade.

Conclusion

4-(Benzyloxy)picolinonitrile is a valuable and versatile precursor for the synthesis of a wide range of functionalized pyridine derivatives. The protocols provided, based on established chemical transformations, demonstrate its potential in accessing key intermediates for the development of novel therapeutic agents, particularly in the field of kinase inhibition. Further exploration of its reactivity will undoubtedly expand its applications in organic synthesis and medicinal chemistry.

References

- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 3. US9951018B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-(Benzyloxy)picolinonitrile as a Versatile Building Block for Novel Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(benzyloxy)picolinonitrile as a versatile building block in the synthesis of novel pharmaceuticals. The unique structural features of this compound, namely the pyridine core, the nitrile group, and the benzyloxy moiety, offer multiple avenues for chemical modification, making it an attractive starting material for the development of targeted therapies, particularly kinase inhibitors.

Introduction

4-(Benzyloxy)picolinonitrile is a substituted pyridine derivative that holds significant potential in medicinal chemistry. The pyridine ring is a well-established scaffold in numerous approved drugs, often serving as a bioisostere for a phenyl ring and participating in crucial hydrogen bonding interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids. The benzyloxy group provides a stable ether linkage that can be strategically employed for its steric and electronic properties or serve as a protecting group that can be cleaved under specific conditions to reveal a hydroxyl functionality.